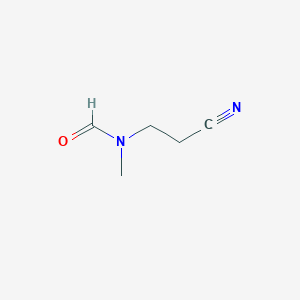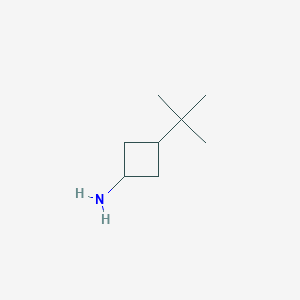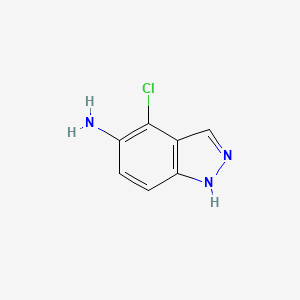
4-Chlor-1H-indazol-5-amin
Übersicht
Beschreibung
“4-Chloro-1H-indazol-5-amine” is a chemical compound with the CAS Number: 1082041-33-5 . It has a molecular weight of 167.6 . This compound is a member of indazoles , which are important heterocycles in drug molecules .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-indazol-5-amine” is represented by the Inchi Code: 1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) . Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .
Physical And Chemical Properties Analysis
“4-Chloro-1H-indazol-5-amine” is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthese von Imidazol-haltigen Verbindungen
Imidazol ist eine fünfringige heterozyklische Einheit, die eine breite Palette chemischer und biologischer Eigenschaften besitzt . Es ist der Grundkern einiger Naturstoffe wie Histidin, Purin, Histamin und DNA-basierte Strukturen . Die Derivate von 1, 3-Diazolen zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, Antitumor-, Antidiabetika-, Antiallergika-, Antipyretika-, antivirale, antioxidative, antiamoebische, antihelminthische, antifungale und ulzerogene Aktivitäten . 4-Chlor-1H-indazol-5-amin könnte möglicherweise zur Synthese dieser Imidazol-haltigen Verbindungen verwendet werden.
Synthese von Lenacapavir
7-Brom-4-chlor-1H-indazol-3-amin, ein Derivat von this compound, wird zur Synthese von Lenacapavir verwendet , einem potenten Kapsidinhibitor zur Behandlung von HIV-1-Infektionen . Diese Synthesemethode verwendet eine zweistufige Sequenz, die eine regioselektive Bromierung und Heterocyclenbildung mit Hydrazin beinhaltet, um das gewünschte Produkt zu erhalten .
Behandlung der Alzheimer-Krankheit
3-Aminoindazole sind eine privilegierte Klasse von heterozyklischen Strukturen, die in vielen biologisch aktiven Verbindungen vorkommen . Beispielsweise findet sich diese Struktur im Glykogensynthase-3β-Inhibitor 1, einer Substanz mit Potenzial zur Behandlung der Alzheimer-Krankheit .
Behandlung von Eisenmangel
Das 3-Aminoindazol wurde als mögliche Behandlung für Eisenmangel entwickelt . This compound könnte möglicherweise zur Synthese dieser Verbindungen verwendet werden.
Unterdrückung des Tumorwachstums
Linifanib ist ein potenter Tyrosinkinase-Rezeptorinhibitor, der zur Unterdrückung des Tumorwachstums eingesetzt wird . Es enthält die 3-Aminoindazol-Struktur, die möglicherweise aus this compound synthetisiert werden könnte.
Safety and Hazards
Zukünftige Richtungen
Indazoles, including “4-Chloro-1H-indazol-5-amine”, are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists due to their pharmacologically important scaffolds . Therefore, they are likely to continue to be a focus of research in the future.
Wirkmechanismus
Target of Action
4-Chloro-1H-indazol-5-amine is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, which can lead to the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-1H-indazol-5-amine are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, and modulating the activity of SGK, the compound can affect the progression of the cell cycle and the cellular response to DNA damage .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it has a molecular weight of 1676 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-Chloro-1H-indazol-5-amine’s action include changes in cell cycle progression and DNA damage response . These changes can lead to the inhibition of cell growth, particularly in cancer cells . For example, one derivative of the compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The action of 4-Chloro-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound’s synthesis involves a two-step sequence including regioselective bromination and heterocycle formation with hydrazine . This process can be influenced by factors such as the choice of solvent and the reaction temperature . Additionally, the compound’s stability and efficacy may be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
4-Chloro-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to alterations in cellular functions .
Cellular Effects
The effects of 4-Chloro-1H-indazol-5-amine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Chloro-1H-indazol-5-amine has been shown to inhibit cell proliferation and induce apoptosis, which is a programmed cell death mechanism. This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Chloro-1H-indazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can result in changes in gene expression and cellular functions, ultimately affecting cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1H-indazol-5-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-1H-indazol-5-amine remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of 4-Chloro-1H-indazol-5-amine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
4-Chloro-1H-indazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of 4-Chloro-1H-indazol-5-amine on metabolic flux and metabolite levels can influence its overall pharmacological properties .
Transport and Distribution
The transport and distribution of 4-Chloro-1H-indazol-5-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The localization and accumulation of 4-Chloro-1H-indazol-5-amine can affect its efficacy and toxicity, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Chloro-1H-indazol-5-amine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 4-Chloro-1H-indazol-5-amine can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
4-chloro-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWKYVXJPMQSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694607 | |
| Record name | 4-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082041-33-5 | |
| Record name | 4-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





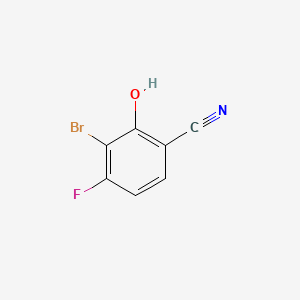
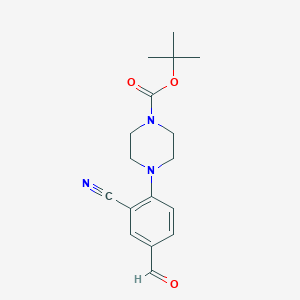
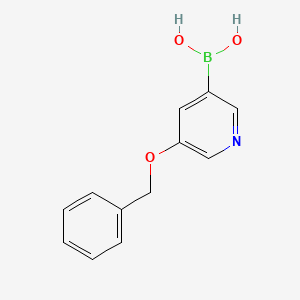
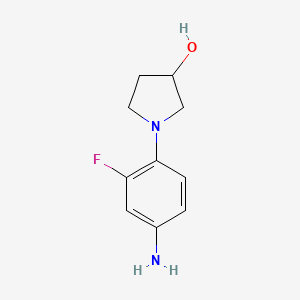
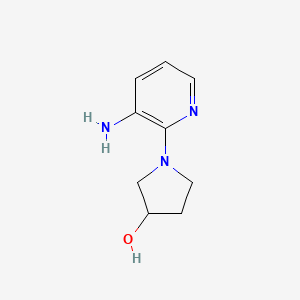
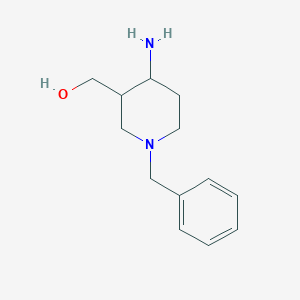
![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)
![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)

